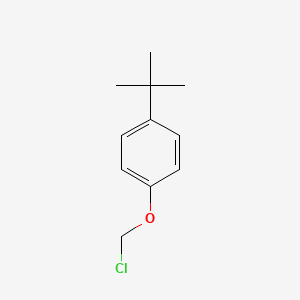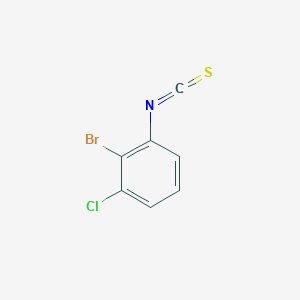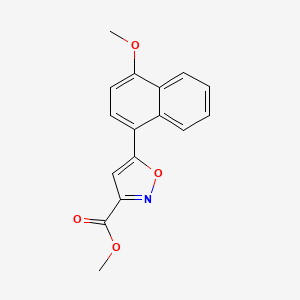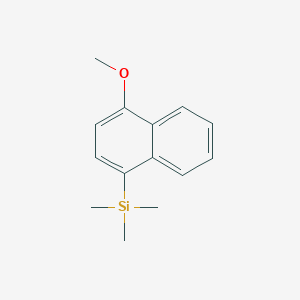
(4-Methoxy-1-naphthyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-1-naphthyl)trimethylsilane is an organic compound that belongs to the class of silanes. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring substituted with a methoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-naphthyl)trimethylsilane typically involves the reaction of 4-methoxy-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-1-naphthol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
(4-Methoxy-1-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as fluoride ions can replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4-methoxy-1-naphthaldehyde.
Reduction: Formation of 4-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 4-methoxy-1-naphthol when the trimethylsilyl group is replaced by a hydroxyl group.
科学的研究の応用
(4-Methoxy-1-naphthyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxy-1-naphthyl)trimethylsilane involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize negative charges, making the compound useful in various organic transformations. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
4-Methoxy-1-naphthol: Similar structure but lacks the trimethylsilyl group.
1-Methoxy-4-(trimethylsilyl)benzene: Contains a trimethylsilyl group attached to a benzene ring instead of a naphthalene ring.
Trimethylsilyl ether derivatives: Compounds with similar trimethylsilyl groups but different aromatic or aliphatic backbones.
Uniqueness
(4-Methoxy-1-naphthyl)trimethylsilane is unique due to the combination of the naphthalene ring, methoxy group, and trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications.
特性
分子式 |
C14H18OSi |
|---|---|
分子量 |
230.38 g/mol |
IUPAC名 |
(4-methoxynaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-13-9-10-14(16(2,3)4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChIキー |
PXPJVQLPCIQOCC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


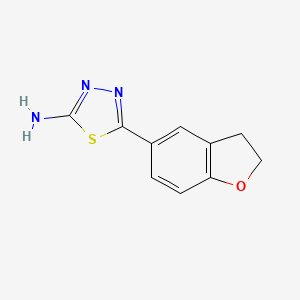
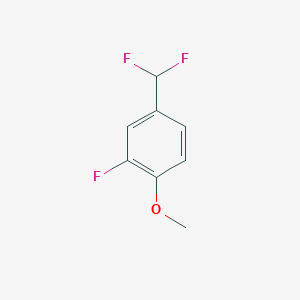
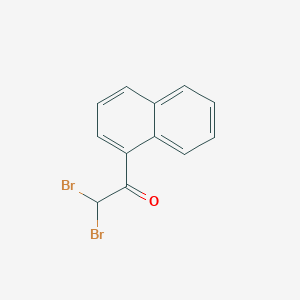
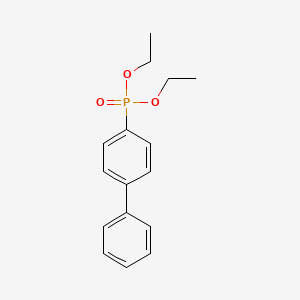
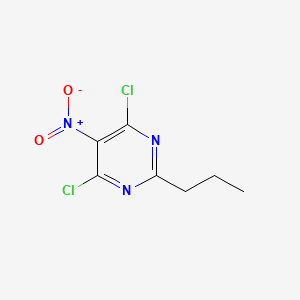
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
